Methyl 2-(1,3-thiazol-2-yl)acetate
Description
Methyl 2-(1,3-thiazol-2-yl)acetate (C₆H₇NO₂S) is a thiazole-containing ester derivative. Its structure consists of a thiazole ring (a five-membered heterocycle with sulfur and nitrogen) linked to an acetate group via a methylene bridge, with a methyl ester moiety. This compound serves as a key intermediate in pharmaceutical synthesis, particularly for antibiotics and protease inhibitors . Its hydrochloride salt form (CAS 1803591-82-3) is also commercially available, enhancing solubility for medicinal applications .
Properties
IUPAC Name |
methyl 2-(1,3-thiazol-2-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-9-6(8)4-5-7-2-3-10-5/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLVLGCOTMQMMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(1,3-thiazol-2-yl)acetate can be synthesized through several methods. One common approach involves the reaction of 2-aminothiazole with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods. For example, a continuous flow process can be employed to enhance the yield and purity of the product. This method involves the use of automated reactors and precise control of reaction parameters, ensuring consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1,3-thiazol-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Methyl 2-(1,3-thiazol-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a precursor to pharmaceutical compounds with anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of methyl 2-(1,3-thiazol-2-yl)acetate involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. These interactions can modulate the activity of enzymes and receptors, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Thiazole-acetate derivatives vary in substituents on the thiazole ring and ester groups, leading to differences in physicochemical properties, reactivity, and biological activity. Below is a detailed comparison:
Substituents on the Thiazole Ring
Methyl 2-(5-bromo-1,3-thiazol-2-yl)acetate (CAS 181871-83-0) :
- Bromine at the 5-position increases molecular weight (MW: 265.14 g/mol) and electron-withdrawing effects, enhancing electrophilic reactivity for cross-coupling reactions .
- Compared to the unsubstituted parent compound, bromo-substitution improves binding to hydrophobic enzyme pockets, as seen in kinase inhibitors .
- Ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate (CAS 51221-43-3): A methyl group at the 4-position and ethyl ester moiety (C₈H₁₁NO₂S) increase lipophilicity (logP ≈ 1.8), favoring blood-brain barrier penetration . This derivative is used in agrochemicals due to enhanced stability against esterase hydrolysis compared to methyl esters .
- Methyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride: The amino group at the 2-position (C₅H₇N₂O₂S⁺·Cl⁻) enables hydrogen bonding, critical for antibiotic activity in cephalosporin analogs . Crystallographic studies reveal intermolecular N–H⋯O hydrogen bonds stabilizing its solid-state structure, unlike halogenated analogs .
Ester Group Modifications
Butyl 2-[2-(4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl)pyrrol-1-yl]acetate (CAS 101001-37-0) :
Methyl (5-chloro-thiazol-2-yl)acetate (CAS 1363381-03-6) :
Data Table: Key Thiazole-Acetate Derivatives
Biological Activity
Methyl 2-(1,3-thiazol-2-yl)acetate is a thiazole derivative that has garnered attention due to its diverse biological activities. This article will explore its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.
Target Interactions
this compound interacts with various biological targets, including enzymes and receptors. Notably, thiazole compounds can bind to DNA and inhibit topoisomerase II, leading to DNA damage and cell death. This interaction is crucial for its antitumor effects.
Biochemical Pathways
The compound influences several biochemical pathways by activating or inhibiting enzymes and receptors. It has been shown to modulate cellular signaling pathways and gene expression, impacting cellular metabolism.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. This activity is essential for protecting cells from oxidative stress and may contribute to its therapeutic potential in various diseases.
Antimicrobial and Antitumor Effects
The compound has demonstrated potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. In one study, thiazole derivatives showed minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics like oxytetracycline . Furthermore, it has shown promising antitumor activity against breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values indicating effective proliferation inhibition .
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The results indicated that this compound exhibited an MIC of 7.8 µg/mL against Gram-positive bacteria and 15.6 µg/mL against Gram-negative strains, highlighting its potential as a therapeutic agent against bacterial infections .
Study 2: Antitumor Activity
In a study focused on breast cancer treatment, this compound derivatives were tested for their antiproliferative effects. The most potent compound demonstrated an IC50 of 5.73 µM against MCF-7 cells and showed significant inhibitory activity toward the vascular endothelial growth factor receptor-2 (VEGFR-2), suggesting its role in tumor growth inhibition through angiogenesis blockade .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
